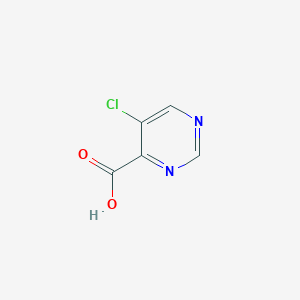

5-Chloropyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGQUUGCTSWSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601812 | |

| Record name | 5-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-65-3 | |

| Record name | 5-Chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloropyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloropyrimidine-4-carboxylic acid in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery. Its unique structural motif, featuring a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring, offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids, and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of the chloro and carboxylic acid functionalities allows for selective modifications and the introduction of various pharmacophores, making it an invaluable intermediate in the development of novel therapeutics.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth technical details and insights to aid researchers in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways to this compound have been reported in the literature. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations. This section will detail two prominent methods: the chlorination of orotic acid and a multi-step synthesis commencing from 2,4-dichloro-5-formylpyrimidine.

| Synthetic Route | Starting Material | Key Steps | Advantages | Challenges |

| Route 1 | Orotic Acid | Direct chlorination | Fewer steps, potentially higher atom economy | Use of hazardous chlorinating agents, potential for side reactions |

| Route 2 | 2,4-dichloro-5-formylpyrimidine | Oxidation of the aldehyde | Milder reaction conditions for the oxidation step | Multi-step process, availability of starting material |

Route 1: Synthesis from Orotic Acid

This approach leverages the readily available and biocompatible orotic acid (uracil-6-carboxylic acid) as the starting material.[3] Orotic acid is a key intermediate in the biosynthesis of pyrimidine nucleotides.[3][4] The core of this synthetic strategy involves the direct chlorination of the pyrimidine ring.

Conceptual Workflow for Route 1

Caption: Synthetic pathway from orotic acid.

Detailed Experimental Protocol

Materials:

-

Orotic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add orotic acid.

-

Addition of Reagents: Carefully add phosphorus oxychloride to the flask. If used, N,N-dimethylaniline can be added dropwise at this stage. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with dichloromethane. The organic layers are combined.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent commonly used to convert hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinediones like orotic acid) to their corresponding chloropyrimidines.[5]

-

N,N-Dimethylaniline: This tertiary amine can act as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, facilitating the chlorination.

-

Quenching on Ice: This is a critical step to decompose the excess POCl₃ into phosphoric acid and hydrochloric acid, which are water-soluble and can be easily separated from the organic product. The extreme caution required is due to the violent and exothermic nature of the reaction between POCl₃ and water.

-

Washing with Sodium Bicarbonate: This step is essential to remove acidic byproducts, which can interfere with subsequent reactions or purification.

Route 2: Synthesis from 2,4-Dichloro-5-formylpyrimidine

This alternative route begins with a pre-functionalized pyrimidine ring, 2,4-dichloro-5-formylpyrimidine. This intermediate can be synthesized from uracil in a multi-step process.[6] The key transformation in this route is the oxidation of the aldehyde group to a carboxylic acid.

Conceptual Workflow for Route 2

Caption: Synthetic pathway from 2,4-dichloro-5-formylpyrimidine.

Detailed Experimental Protocol

Materials:

-

2,4-Dichloro-5-formylpyrimidine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent, Pinnick oxidation conditions)

-

Acetone or an appropriate solvent

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess oxidant)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve 2,4-dichloro-5-formylpyrimidine in a suitable solvent like acetone in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water to the reaction mixture with stirring. The reaction progress should be monitored by TLC.

-

Quenching: Once the starting material is consumed, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the mixture to remove the manganese dioxide.

-

Acidification and Extraction: Acidify the filtrate with dilute sulfuric acid to a low pH. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Potassium Permanganate: A strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in a neutral or slightly acidic medium.

-

Sodium Bisulfite: Used to quench the excess permanganate. It reduces the purple MnO₄⁻ to the colorless Mn²⁺ (in acidic solution) or the brown precipitate MnO₂ (in neutral/basic solution), providing a clear visual endpoint for the quenching process.

-

Acidification: This step is crucial to protonate the carboxylate salt formed during the oxidation, rendering the carboxylic acid product soluble in the organic extraction solvent.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.

-

General Precautions: Always wear appropriate PPE.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible. Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[7]

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs that utilize this versatile scaffold. Both the direct chlorination of orotic acid and the oxidation of 2,4-dichloro-5-formylpyrimidine offer viable routes to this important intermediate. The choice of synthetic strategy will be guided by the specific needs and resources of the research team. By understanding the underlying chemical principles and adhering to rigorous experimental and safety procedures, researchers can efficiently and safely produce this compound for the development of next-generation therapeutics.

References

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Angene Chemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid | 914916-98-6. Retrieved from [Link]

-

LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

- Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1735-1739.

- Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid.

-

PubChem. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1147480C - Technological process of producing orotic acid.

-

Wikipedia. (n.d.). Orotic acid. Retrieved from [Link]

- Lieberman, I., & Kornberg, A. (1954). Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin. Journal of Biological Chemistry, 207(2), 911-924.

- Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.

- Al-Ostoot, F. H., et al. (2022).

- El-Sayed, M. A. A., et al. (2021). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. RSC Advances, 11(52), 32889-32903.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539.

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

PubMed. (n.d.). Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin. Retrieved from [Link]

- BenchChem. (n.d.).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. Orotic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. kishida.co.jp [kishida.co.jp]

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine-4-carboxylic Acid

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a multitude of approved therapeutic agents.[1][2] Its derivatives are lauded for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this vital class of compounds, this compound (CAS No. 64224-65-3) emerges as a particularly valuable synthetic intermediate. The strategic placement of the chloro and carboxylic acid functionalities on the pyrimidine ring creates a versatile building block, offering reactive handles for molecular elaboration and fine-tuning of physicochemical properties.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind these properties and the established methodologies for their empirical validation. By understanding these fundamental characteristics, researchers can better leverage this compound in the rational design of novel therapeutics.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is an aromatic heterocyclic compound whose structure dictates its reactivity and physical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 64224-65-3 | [6][7] |

| Molecular Formula | C₅H₃ClN₂O₂ | [6][8] |

| Molecular Weight | 158.54 g/mol | [6] |

| Canonical SMILES | C1=C(C(=NC=N1)C(=O)O)Cl | [6][8] |

| InChIKey | AXGQUUGCTSWSMC-UHFFFAOYSA-N | [6] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not widely published, we can infer expected values and present the robust methodologies for their determination.

| Property | Predicted/Computed Value | Significance in Drug Development |

| Melting Point | Data not available | Purity assessment, solid-state stability |

| Boiling Point | Data not available | Not typically relevant (solid) |

| Acidity (pKa) | Predicted to be acidic (<4) | Influences solubility, absorption, receptor binding |

| Aqueous Solubility | Predicted to be low | Affects dissolution rate and bioavailability |

| Lipophilicity (XLogP3) | 0.7 | Governs membrane permeability (ADME) |

Acidity (pKa): The Influence of an Electron-Deficient Ring

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate, as it dictates the charge state of the molecule at a given pH.[9] This, in turn, governs solubility, absorption across biological membranes, and interaction with target proteins.

Causality and Prediction: The carboxylic acid group is inherently acidic. In this compound, its acidity is significantly enhanced by the strong electron-withdrawing inductive effects of both the adjacent chlorine atom and the nitrogen atoms within the pyrimidine ring. This delocalization and stabilization of the resulting carboxylate anion lead to a predicted pKa value that is likely lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).

Experimental Protocol: Determination of pKa via Potentiometric Titration Potentiometric titration remains the gold standard for pKa determination due to its high precision.[10][11] The method involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.

Step-by-Step Methodology: [9][10]

-

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of this compound in water or a suitable co-solvent (if solubility is low) to a concentration of approximately 1-10 mM. Ensure the ionic strength is kept constant by adding a background electrolyte like 0.15 M KCl.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point on the first derivative plot (ΔpH/ΔV vs. Volume).

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Gatekeeper for Bioavailability

Solubility is the measure of a compound's ability to dissolve in a solvent to form a homogeneous solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12]

Causality and Prediction: The presence of the polar carboxylic acid group suggests some affinity for water. However, the overall planarity and aromaticity of the pyrimidine ring can contribute to strong crystal lattice energy, which must be overcome for dissolution. Therefore, the aqueous solubility of the neutral form is expected to be low. Solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the highly polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method The shake-flask method is considered the definitive technique for determining thermodynamic (equilibrium) solubility.[13][14]

Step-by-Step Methodology: [12][15]

-

Preparation: Add an excess amount of solid this compound to several vials containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Spectroscopic Profile: Deciphering the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about a molecule's structure and electronic environment. While specific spectra for this compound are not publicly available, its key features can be predicted based on its functional groups.

Caption: Predicted structure-spectroscopy correlations for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The two protons on the pyrimidine ring (at positions 2 and 6) are expected to appear as singlets or doublets far downfield (likely >8.5 ppm) due to the deshielding effect of the ring nitrogens. The carboxylic acid proton is highly deshielded and will typically appear as a broad singlet between 10-13 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[16] The carbons of the pyrimidine ring will also be in the aromatic region, with the carbon attached to the chlorine (C5) and the carbon attached to the carboxyl group (C4) being significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of a carboxylic acid.[17][18]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded dimer form of the carboxylic acid.[18]

-

C=O Stretch: A strong, sharp absorption band between 1710 cm⁻¹ (for the H-bonded dimer) and 1760 cm⁻¹ (for the monomer).[18]

-

C=N and C=C Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Vis Spectroscopy

The pyrimidine ring is a UV-active chromophore. The molecule is expected to exhibit absorption bands in the 200-280 nm range, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The exact λmax and molar absorptivity would need to be determined experimentally in a suitable solvent like ethanol or methanol. Carboxylic acids themselves typically absorb around 210 nm, which would overlap with the pyrimidine ring absorptions.[19]

Applications in Medicinal Chemistry

This compound serves as a strategic intermediate. The carboxylic acid group can be readily converted to esters, amides, or other functionalities, allowing for the exploration of structure-activity relationships (SAR). The chlorine atom at the 5-position is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity. This synthetic versatility makes it an attractive starting material for libraries aimed at discovering novel kinase inhibitors, receptor antagonists, and other biologically active agents.[8]

Safety and Handling

According to available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[20]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[7]

Conclusion

This compound is a high-value building block whose physicochemical properties are dictated by the interplay between its carboxylic acid group and the electron-deficient, chlorinated pyrimidine ring. While specific experimental data are sparse, its key characteristics—acidity, solubility, and spectroscopic profile—can be reliably predicted and, more importantly, determined using the robust, field-proven protocols detailed in this guide. A thorough understanding and empirical validation of these properties are essential first steps for any researcher aiming to successfully incorporate this versatile scaffold into a rational drug design program.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 19(2), 133-146.

- Patel, R., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.

- Rani, P., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 33.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Verma, P., & Tatke, P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 2(3), 165-180.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst.... Retrieved from [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

-

AngeneChemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS NO. 914916-98-6 | 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). [PDF]. Retrieved from [Link]

Sources

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. researchtrend.net [researchtrend.net]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 6. This compound | C5H3ClN2O2 | CID 20029396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 64224-65-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 64224-65-3 | PCA22465 [biosynth.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Chloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloropyrimidine-4-carboxylic acid (CAS Number: 64224-65-3), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutics, and functionalized analogues such as the title compound serve as critical building blocks for novel molecular entities. This document will delve into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed methodologies for the discerning researcher.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a privileged scaffold in medicinal chemistry, with numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. The introduction of a chlorine atom and a carboxylic acid group, as in this compound, provides two versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 64224-65-3 | [1][2][3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3] |

| Molecular Weight | 158.54 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Sparingly soluble in water, soluble in some organic solvents | General knowledge |

| SMILES | O=C(O)c1cncnc1Cl | |

| InChI | InChI=1S/C5H3ClN2O2/c6-4-2-7-3-8-5(4)1(9)10/h2-3H,(H,9,10) |

Synthesis of this compound

While a specific, high-yield, and scalable synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established pyrimidine chemistry. Two potential strategies are outlined below.

Strategy 1: Halogenation of a Pyrimidine Precursor

A common approach to introduce a halogen onto a pyrimidine ring is through electrophilic halogenation. Starting from pyrimidine-4-carboxylic acid, direct chlorination at the C-5 position could be achieved using a suitable chlorinating agent.

Figure 1: Proposed synthesis of this compound via electrophilic halogenation.

Experimental Protocol (Hypothetical):

-

To a solution of pyrimidine-4-carboxylic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-chlorosuccinimide (NCS) in stoichiometric amounts.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The electron-rich nature of the pyrimidine ring, particularly at the C-5 position, makes it susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions would be critical to control regioselectivity and prevent over-halogenation.

Strategy 2: Minisci-Type Reaction for Ester Precursor

A more contemporary approach involves the radical-mediated functionalization of the pyrimidine core. A Minisci reaction could be employed to introduce a carboxylic ester group at the C-4 position of 5-chloropyrimidine, followed by hydrolysis to the desired carboxylic acid. A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction has been reported, which could be adapted for this purpose[4].

Figure 2: Proposed synthesis of this compound via a Minisci reaction followed by hydrolysis.

Experimental Protocol (Adapted from Literature[4]):

-

Generate the alkoxycarbonyl radical from an appropriate precursor (e.g., ethyl pyruvate and hydrogen peroxide with a catalytic amount of Fe(II) salt).

-

In a separate vessel, dissolve 5-chloropyrimidine in a suitable solvent system (e.g., a biphasic mixture of toluene and water).

-

Add the radical precursor solution dropwise to the pyrimidine solution at a controlled temperature.

-

Monitor the reaction for the formation of the ethyl 5-chloropyrimidine-4-carboxylate intermediate.

-

Upon completion, work up the reaction and purify the intermediate ester.

-

Hydrolyze the purified ester using standard conditions (e.g., refluxing with aqueous sodium hydroxide) followed by acidic workup to afford this compound.

Causality: The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. The regioselectivity is often directed to the positions ortho and para to the ring nitrogens. Subsequent hydrolysis of the ester is a standard and high-yielding transformation.

Reactivity and Synthetic Utility

This compound possesses two key functional groups that dictate its reactivity and utility as a synthetic intermediate.

The Carboxylic Acid Moiety

The carboxylic acid group can undergo a variety of classical transformations:

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters.

-

Amide Coupling: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like HATU or EDC) followed by reaction with amines to form amides. This is a cornerstone of medicinal chemistry for building molecular diversity.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The C-5 Chloro Substituent

The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents at the C-5 position.

Figure 3: Key reaction pathways for this compound.

Typical Nucleophiles for SNAr:

-

Amines: To introduce amino substituents.

-

Alcohols/Phenols: To form ether linkages.

-

Thiols: To create thioether connections.

-

Organometallic reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.

The reactivity of the chlorine atom can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not readily apparent in the literature, its potential as a building block is significant. The pyrimidine-4-carboxylic acid scaffold is a key feature in molecules targeting a variety of biological targets. For instance, derivatives of pyrimidine carboxylic acids have been investigated as inhibitors of various kinases, enzymes implicated in cancer and inflammatory diseases.

The ability to independently modify the C-4 and C-5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The carboxylic acid can serve as a key hydrogen bonding motif or as a point of attachment for various side chains, while the C-5 position can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

One potential application is in the synthesis of inhibitors of Bruton's tyrosine kinase (Btk), where pyrimidine-based scaffolds are common.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:

-

¹H NMR: Two singlets in the aromatic region, corresponding to the protons at the C-2 and C-6 positions of the pyrimidine ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the nitrogen atoms, the chlorine, and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected, typically at a very downfield chemical shift.

-

¹³C NMR: Five distinct signals would be expected. The carbon of the carboxylic acid would be significantly downfield. The four carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for chemical reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, its synthetic accessibility and reactivity can be inferred from established pyrimidine chemistry. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.

References

-

Volovenko, Y. M., & Blyumin, E. V. (1998). Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 34(3), 324–326. Retrieved from [Link]

-

Angene Chemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents. (n.d.).

-

Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 371-375. Retrieved from [Link]

- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).

-

Tavares, F. X., et al. (2018). United States Patent No. US 9,914,730 B2. Retrieved from [Link]

- WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents. (n.d.).

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. Retrieved from [Link]

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloropyrimidine-4-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloropyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document serves as a comprehensive, experience-driven framework for its characterization. The data presented herein are expertly predicted and interpreted based on foundational spectroscopic principles and comparative analysis with structurally analogous molecules. This resource is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this and similar pyrimidine derivatives.

Introduction: The Chemical Significance of this compound

This compound belongs to the pyrimidine class of heterocycles, which are core scaffolds in numerous biologically active compounds, including several marketed drugs. The strategic placement of a chloro substituent at the 5-position and a carboxylic acid at the 4-position offers versatile handles for further synthetic transformations, making it a valuable intermediate. Accurate and unambiguous structural confirmation is paramount for its effective use in complex synthetic pathways. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing two distinct signals for the aromatic protons and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the two nitrogen atoms, the chlorine atom, and the carboxylic acid group significantly deshields the pyrimidine ring protons, pushing their chemical shifts downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H, -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1] |

| ~9.2 | Singlet | 1H, H-2 | This proton is adjacent to two electronegative nitrogen atoms, resulting in significant deshielding. |

| ~9.0 | Singlet | 1H, H-6 | This proton is ortho to a nitrogen atom and the carboxylic acid group, leading to a downfield chemical shift. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, while the carbon bearing the chlorine atom will also be significantly shifted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this region.[1] |

| ~160 | C-2 | This carbon is situated between two nitrogen atoms, leading to a significant downfield shift. |

| ~158 | C-6 | This carbon is adjacent to a nitrogen atom and the carboxylic acid group. |

| ~145 | C-4 | The carbon atom to which the carboxylic acid is attached. |

| ~125 | C-5 | The carbon atom bonded to the chlorine atom. |

Solvent: DMSO-d₆

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the acidic proton.

-

¹H NMR Acquisition:

-

Utilize a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same instrument.

-

A greater number of scans will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the pyrimidine ring.

Predicted IR Spectral Data

Table 3: Predicted IR Spectroscopic Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][3][4] |

| ~1700 | Strong, Sharp | C=O stretch (carbonyl) | The carbonyl stretch of a carboxylic acid is typically a strong, sharp band in this region.[3][4] |

| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching | These absorptions are characteristic of the pyrimidine ring vibrations.[5] |

| ~1300 | Medium | C-O stretch | This band corresponds to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[3] |

| ~850 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[6] A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition:

-

Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[5][6] The background spectrum is automatically subtracted from the sample spectrum.

-

Visualization of IR Workflow

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and elemental composition.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₅H₃ClN₂O₂), the expected molecular weight is approximately 174.5 g/mol .

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for carboxylic acids.[2][7]

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻):

-

In positive ion mode (e.g., ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ~175.

-

In negative ion mode (e.g., ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z ~173.

-

-

Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two peaks for the molecular ion and any chlorine-containing fragments, separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[2][6] This is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragmentation:

-

Loss of COOH: A prominent fragment corresponding to the loss of the carboxylic acid group (45 Da) would be expected, leading to a fragment ion at m/z ~129 (for the ³⁵Cl isotope).[1]

-

Loss of Cl: Fragmentation involving the loss of a chlorine atom (35/37 Da) is also possible.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol/water) into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[5]

-

Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its characteristic chlorine isotopic pattern, and plausible fragmentation patterns.

Visualization of MS Workflow

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyrimidine ring. IR spectroscopy provides unambiguous evidence for the presence of the key carboxylic acid functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic signature. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. PubMed. Available at: [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]

-

6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK. Available at: [Link]

-

6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. AngeneChemical. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. SIELC Technologies. Available at: [Link]

-

22.2: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST WebBook. Available at: [Link]

-

Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed. Available at: [Link]

-

MS 4 and MS 5 mass spectra of ions from MPZ sample. ResearchGate. Available at: [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 5-Chloropyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloropyrimidine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of this compound, a key heterocyclic building block in pharmaceutical and materials science. We will explore the foundational principles governing the spectral features of this molecule, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR characterization for pyrimidine-based compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance, forming the core of nucleobases like cytosine, thymine, and uracil. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and a carboxylic acid group, makes it a versatile intermediate for synthesizing a wide array of complex molecules with potential therapeutic activities.[2]

Accurate structural verification is paramount in the synthesis and application of such compounds. NMR spectroscopy provides unparalleled insight into the molecular framework, confirming the connectivity of atoms and the electronic environment of each nucleus. This guide serves to demystify the NMR analysis of this specific, yet representative, pyrimidine derivative.

Theoretical Foundation: Understanding the NMR of a Substituted Pyrimidine

The NMR spectrum of this compound is dictated by the unique electronic landscape of its structure. Several key factors influence the chemical shifts and coupling patterns observed.

2.1. The Pyrimidine Ring's Electronic Environment

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This inherent property causes a general deshielding effect on the ring protons and carbons, shifting their resonance signals to a higher frequency (downfield) compared to benzene.[3]

2.2. Influence of Substituents

The chemical shifts are further modulated by the attached functional groups:

-

-Cl (Chloro Group): As an electron-withdrawing group, the chlorine atom at the C-5 position further deshields the nuclei in its vicinity through inductive effects.

-

-COOH (Carboxylic Acid Group): This group is also strongly electron-withdrawing. The carbonyl carbon (C=O) exhibits a characteristic downfield shift in the ¹³C NMR spectrum, while the acidic proton (-OH) is highly deshielded in the ¹H NMR spectrum, typically appearing far downfield.[4]

2.3. Spin-Spin Coupling

In the ¹H NMR spectrum, coupling between non-equivalent protons provides connectivity information. For the pyrimidine ring, we expect to see coupling between the protons at the C-2 and C-6 positions. The magnitude of the coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds separating the coupled nuclei.

Diagram: Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[5] This protocol outlines a self-validating workflow to ensure reliable and reproducible results.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, suitable for dissolving carboxylic acids)

-

High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[6]

-

Pipettes and vials

-

Cotton wool or syringe filter

-

NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry glass vial. Do not add the solid directly to the NMR tube.[7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. The optimal sample height in a standard 5 mm tube is 4-5 cm.[6][7]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.[5]

-

Filtration: To remove any suspended particulate matter, which can degrade spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of cotton wool packed into a Pasteur pipette.[6][8]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[7]

3.3. Spectrometer Setup and Data Acquisition

-

¹H NMR:

-

Frequency: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

-

¹³C NMR:

-

Frequency: 100 MHz or higher

-

Solvent: DMSO-d₆

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or higher (adjust for concentration and time)

-

Diagram: NMR Analysis Workflow

Caption: A standardized workflow for NMR sample analysis.

Spectral Interpretation: Decoding the Data

Based on the principles discussed, we can predict the key features of the ¹H and ¹³C NMR spectra for this compound. The data are presented for DMSO-d₆, a common solvent for such compounds.[9]

4.1. ¹H NMR Spectrum Analysis

The molecule has two aromatic protons (H-2 and H-6) and one exchangeable carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly acidic and deshielded. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12-14 ppm . This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[4]

-

Pyrimidine Protons (H-2 and H-6): These protons are attached to the electron-deficient pyrimidine ring and are expected to be significantly deshielded.

-

H-2: This proton is situated between two electronegative nitrogen atoms, leading to a strong deshielding effect. It is expected to appear as a singlet around 9.1-9.3 ppm .

-

H-6: This proton is adjacent to one nitrogen atom and the carbon bearing the carboxylic acid. It is also expected to be downfield, likely appearing as a singlet around 8.8-9.0 ppm .

-

4.2. ¹³C NMR Spectrum Analysis

The molecule has five unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.

-

Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range.[4]

-

Pyrimidine Carbons (C-2, C-4, C-5, C-6): These aromatic carbons appear in a wide range.

-

C-2 and C-6: These carbons are attached to nitrogen and hydrogen. They are expected in the 150-160 ppm region.

-

C-4: This carbon is attached to two ring nitrogens (in proximity) and the carboxylic acid group, leading to a significant downfield shift, likely in the 160-165 ppm range.

-

C-5: The carbon bearing the chlorine atom will also have its chemical shift influenced by the halogen, typically appearing in the 120-130 ppm range.

-

4.3. Summary of Expected NMR Data

| ¹H NMR Data (in DMSO-d₆) | ||||

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |

| -COOH | 12.0 - 14.0 | Broad Singlet | 1H | Exchangeable with D₂O |

| H-2 | 9.1 - 9.3 | Singlet | 1H | Deshielded by two N atoms |

| H-6 | 8.8 - 9.0 | Singlet | 1H |

| ¹³C NMR Data (in DMSO-d₆) | ||

| Assignment | Expected δ (ppm) | Notes |

| C=O | 165 - 175 | Carboxylic acid carbonyl |

| C-4 | 160 - 165 | Attached to -COOH |

| C-2 | 155 - 160 | Between two N atoms |

| C-6 | 150 - 155 | |

| C-5 | 120 - 130 | Attached to -Cl |

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of magnetic resonance and molecular structure. By following a rigorous experimental protocol and applying a sound theoretical framework for interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate. The predicted chemical shifts and coupling patterns outlined in this guide provide a reliable benchmark for scientists working with this compound and its derivatives, ensuring data integrity in research and development.

References

-

10 (Note: While not containing the exact molecule, this source provides representative NMR data for various pyrimidine derivatives in DMSO-d6, which helps in predicting chemical shifts.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 10. rsc.org [rsc.org]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Chloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 5-Chloropyrimidine-4-carboxylic acid, a key heterocyclic building block, presents a unique analytical challenge. This technical guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this molecule, offering field-proven insights into its ionization, fragmentation, and the causal logic behind methodological choices.

Foundational Molecular Characteristics

Before delving into the mass spectrometric analysis, a firm grasp of the fundamental properties of this compound is essential.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Monoisotopic Mass | 157.9883 Da |

| Average Mass | 158.55 g/mol |

| Isotopic Distribution | Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope. |

This isotopic signature is a critical diagnostic tool for confirming the presence of a chlorine atom in the molecule during mass spectral analysis.

Crafting the Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a polar, acidic molecule such as this compound, reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice. The selection of appropriate LC and MS conditions is critical for achieving optimal sensitivity and specificity.

Liquid Chromatography: The Separation Science

A robust chromatographic method ensures that the analyte is well-separated from matrix components, minimizing ion suppression and leading to reliable quantification.

Protocol: Reverse-Phase HPLC Separation

-

Column Selection: A C18 stationary phase is a suitable starting point, offering a good balance of hydrophobicity for retaining the analyte.

-

Mobile Phase: A gradient elution using acetonitrile and water is recommended. To ensure efficient ionization and good peak shape, the addition of an acidic modifier is crucial. For mass spectrometry compatibility, formic acid (typically at a concentration of 0.1%) is preferred over phosphoric acid.[1]

-

Gradient Profile: A typical gradient might start at 5% acetonitrile, ramping up to 95% to elute the analyte and wash the column. The exact gradient profile should be optimized based on the specific column dimensions and instrumentation.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical scale columns.

-

Injection Volume: This will depend on the sample concentration and the sensitivity of the mass spectrometer, but typically ranges from 1-10 µL.

Ionization Source: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the most appropriate ionization technique for this polar analyte. It is a soft ionization method that typically results in the formation of intact molecular ions, which is ideal for subsequent fragmentation analysis (MS/MS).

Expert Insight: Given the presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogens) functional groups, this compound can be analyzed in both positive and negative ion modes. The choice of polarity will depend on the specific analytical goals and the sample matrix.

-

Negative Ion Mode (-ESI): This mode is often favored for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. This can lead to a very clean and sensitive signal.

-

Positive Ion Mode (+ESI): The pyrimidine ring nitrogens can be protonated to form the [M+H]⁺ ion. While potentially less sensitive than negative mode for this specific compound, it can provide complementary structural information.

Deciphering the Fragmentation Puzzle: Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) in a tandem mass spectrometer (such as a triple quadrupole or ion trap) is used to fragment the precursor ion, providing a structural fingerprint of the molecule. The resulting product ion spectrum is key to both qualitative identification and quantitative analysis using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecule, with a precursor m/z of 157, is expected to undergo fragmentation through several key pathways.

Logical Workflow for Negative Ion Mode Analysis

Caption: Workflow for LC-MS/MS analysis in negative ion mode.

Predicted Fragmentation Pathways of [M-H]⁻ (m/z 157)

Caption: Predicted major fragmentation pathways in negative ESI mode.

-

Loss of Carbon Dioxide (CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂, resulting in a product ion at m/z 113. This is often the base peak in the spectrum.[2]

-

Loss of Hydrogen Chloride (HCl): The elimination of HCl is another plausible pathway, leading to an ion at m/z 121.

-

Consecutive Losses: The m/z 113 fragment can likely undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the pyrimidine ring, to yield a product ion at m/z 86.[3]

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated molecule, with a precursor m/z of 159, will exhibit a different fragmentation pattern, primarily driven by the stability of the resulting cationic fragments.

Logical Workflow for Positive Ion Mode Analysis

Caption: Workflow for LC-MS/MS analysis in positive ion mode.

Predicted Fragmentation Pathways of [M+H]⁺ (m/z 159)

Caption: Predicted major fragmentation pathways in positive ESI mode.

-

Loss of Water (H₂O): The loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids, leading to a product ion at m/z 141.

-

Loss of Carbon Monoxide (CO): Decarbonylation can also occur, resulting in an ion at m/z 131.

-

Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the pyrimidine ring and the carboxylic acid group can lead to the loss of a carboxyl radical, producing an ion at m/z 114.[2]

Summary of Key Mass Transitions for MRM Method Development

For quantitative applications, the information gleaned from the MS/MS spectra is used to develop a highly selective and sensitive MRM method. The following table summarizes the most probable precursor-product ion transitions.

| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Negative | 157 | 113 | CO₂ |

| Negative | 157 | 121 | HCl |

| Positive | 159 | 141 | H₂O |

| Positive | 159 | 131 | CO |

Expert Recommendation: For robust quantification, it is advisable to monitor at least two transitions per compound to ensure specificity and to calculate an ion ratio for quality control.

Conclusion: A Roadmap for Confident Analysis

The mass spectrometric analysis of this compound, while intricate, is readily approachable with a systematic and knowledge-based strategy. By leveraging the principles of reverse-phase chromatography, the versatility of electrospray ionization in both positive and negative modes, and a predictive understanding of the molecule's fragmentation behavior, researchers can develop robust and reliable analytical methods. This guide provides a foundational roadmap, but as with all scientific endeavors, empirical optimization is the key to unlocking the highest levels of analytical performance.

References

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Technical Guide to the Reactivity of 5-Chloropyrimidine-4-carboxylic Acid: Electrophilic Substitution and Alternative Functionalization Pathways

Abstract

5-Chloropyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the reactivity of the pyrimidine core. This guide provides an in-depth analysis of the electronic characteristics of the this compound ring system, with a primary focus on its profound resistance to classical electrophilic aromatic substitution (SEAr). We dissect the powerful deactivating effects of the chloro and carboxylic acid substituents, which render the pyrimidine nucleus exceptionally electron-deficient. Consequently, this document explains why direct SEAr reactions such as nitration, halogenation, or Friedel-Crafts are mechanistically unfavorable. Pivoting from these limitations, the guide then explores viable and potent alternative strategies for functionalization. These include nucleophilic aromatic substitution (SNAr) at the C5 position, radical-mediated C-H functionalization, and chemical manipulation of the C4-carboxylic acid moiety. Detailed mechanistic diagrams and actionable, literature-grounded protocols are provided to empower researchers in the strategic modification of this valuable synthetic building block.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This diazine structure is inherently electron-deficient, or π-deficient, compared to benzene. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the energy of the ring's π-orbitals and reducing its nucleophilicity.[1]

This intrinsic electron deficiency has two major consequences for its reactivity:

-